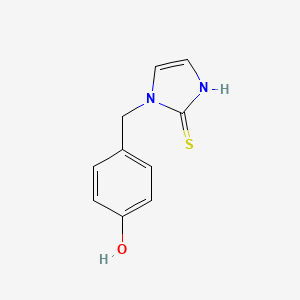

1-(4-Hidroxibencil)imidazol-2-tiol

Descripción general

Descripción

El 1-(4-Hidroxibencil)imidazol-2-tiol es un compuesto heterocíclico que presenta tanto un anillo de imidazol como un grupo tiol

Aplicaciones Científicas De Investigación

El 1-(4-Hidroxibencil)imidazol-2-tiol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.

Biología: Investigado por su potencial como inhibidor de enzimas.

Medicina: Explorado por sus propiedades antimicrobianas y anticancerígenas.

Industria: Utilizado en el desarrollo de nuevos materiales y catalizadores

Safety and Hazards

While specific safety and hazard information for “1-(4-Hydroxybenzyl)imidazole-2-thiol” was not found, imidazole, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Mecanismo De Acción

El mecanismo de acción del 1-(4-Hidroxibencil)imidazol-2-tiol implica su interacción con varios objetivos moleculares. El grupo tiol puede formar enlaces covalentes con residuos de cisteína en proteínas, lo que lleva a la inhibición de la actividad enzimática. El anillo de imidazol también puede interactuar con iones metálicos, afectando varias vías bioquímicas .

Compuestos similares:

- 1-(4-Hidroxibencil)imidazol-2-tiona

- 1-(4-Hidroxifenil)imidazol-2-tiol

- 1-(4-Hidroxibencil)bencimidazol-2-tiol

Singularidad: El this compound es único debido a su combinación de un grupo hidroxibencilo y un grupo tiol, lo que confiere una reactividad química y una actividad biológica distintas. En comparación con compuestos similares, ofrece una gama más amplia de aplicaciones y una reactividad más versátil .

Análisis Bioquímico

Biochemical Properties

1-(4-Hydroxybenzyl)imidazole-2-thiol plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s imidazole ring can participate in hydrogen bonding and coordinate with metal ions, making it a potential inhibitor or activator of various enzymes. For instance, it has been shown to interact with α-glucosidase, an enzyme involved in carbohydrate metabolism, by inhibiting its activity . Additionally, the thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.

Cellular Effects

The effects of 1-(4-Hydroxybenzyl)imidazole-2-thiol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 1-(4-Hydroxybenzyl)imidazole-2-thiol exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, its interaction with α-glucosidase involves binding to the enzyme’s active site, thereby preventing substrate access and inhibiting its activity . Additionally, the compound can induce conformational changes in proteins by forming disulfide bonds, which can alter their function and stability.

Temporal Effects in Laboratory Settings

The stability and effects of 1-(4-Hydroxybenzyl)imidazole-2-thiol over time in laboratory settings are critical for its application in research. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under harsh conditions . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of 1-(4-Hydroxybenzyl)imidazole-2-thiol vary with dosage. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without adverse outcomes.

Metabolic Pathways

1-(4-Hydroxybenzyl)imidazole-2-thiol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various endogenous and exogenous compounds . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance.

Transport and Distribution

The transport and distribution of 1-(4-Hydroxybenzyl)imidazole-2-thiol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier proteins and can bind to intracellular proteins, affecting its localization and accumulation . These interactions are crucial for its biochemical activity and effects on cellular function.

Subcellular Localization

1-(4-Hydroxybenzyl)imidazole-2-thiol is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles . For instance, the compound can be targeted to the mitochondria, where it can affect mitochondrial function and energy metabolism.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 1-(4-Hidroxibencil)imidazol-2-tiol se puede sintetizar mediante varios métodos. Un enfoque común implica la ciclación de amido-nitrilos en presencia de un catalizador de níquel. Las condiciones de reacción son suaves y permiten la inclusión de varios grupos funcionales, incluidos los haluros de arilo y los heterociclos aromáticos .

Métodos de producción industrial: La producción industrial de this compound típicamente involucra reacciones de múltiples componentes bajo condiciones controladas. Se utilizan catalizadores como nano-Fe3O4@Ca3(PO4)2 para promover la síntesis, optimizando el rendimiento y la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones: El 1-(4-Hidroxibencil)imidazol-2-tiol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo tiol se puede oxidar para formar disulfuros.

Reducción: El compuesto se puede reducir para formar varios derivados.

Sustitución: El anillo de imidazol puede sufrir reacciones de sustitución con varios electrófilos.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el peróxido de hidrógeno o el yodo se pueden utilizar en condiciones suaves.

Reducción: Los agentes reductores como el borohidruro de sodio se emplean comúnmente.

Sustitución: Los electrófilos como los haluros de alquilo o los cloruros de acilo se utilizan en presencia de una base.

Productos principales:

Oxidación: Disulfuros y ácidos sulfónicos.

Reducción: Derivados de tiol.

Sustitución: Derivados de imidazol alquilados o acilados.

Propiedades

IUPAC Name |

3-[(4-hydroxyphenyl)methyl]-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c13-9-3-1-8(2-4-9)7-12-6-5-11-10(12)14/h1-6,13H,7H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWZHFJGVDNBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CNC2=S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241812 | |

| Record name | 1-(4-Hydroxybenzyl)imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95333-64-5 | |

| Record name | 1-(4-Hydroxybenzyl)imidazole-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095333645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Hydroxybenzyl)imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(4-Hydroxybenzyl)imidazole-2-thiol inhibit DBH, and what are the implications of this inhibition?

A: 1-(4-Hydroxybenzyl)imidazole-2-thiol functions as a multisubstrate inhibitor of DBH []. This means it mimics the binding of both substrates involved in the enzyme's catalytic cycle: the phenethylamine substrate (e.g., dopamine) and oxygen.

Q2: What evidence supports the multisubstrate binding mechanism of 1-(4-Hydroxybenzyl)imidazole-2-thiol to DBH?

A: The research provides multiple lines of evidence supporting the multisubstrate inhibition mechanism []:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1226902.png)

![6-(3-furanyl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine](/img/structure/B1226903.png)

![3-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2-indolecarboxylic acid](/img/structure/B1226904.png)

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B1226905.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-1-[6-(4-morpholinyl)-3-pyridazinyl]-4-piperidinecarboxamide](/img/structure/B1226906.png)

![3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1226908.png)

![2-[4-Methoxy-3-(4-morpholinylmethyl)phenyl]-3-(phenylmethyl)-1,2-dihydroquinazolin-4-one](/img/structure/B1226912.png)

![5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1226918.png)